Propan-1-imine

描述

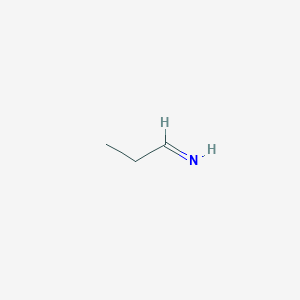

Propan-1-imine (IUPAC name: 1-azapropene) is an unsaturated organic compound with the molecular formula C₃H₇N. Structurally, it consists of a three-carbon chain with an imine group (–NH–CH₂–) at the terminal position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and radiolabeled compounds. For example, this compound is generated in situ from propionaldehyde and ammonia (NH₃) for the radiosynthesis of 11C-levetiracetam, a positron emission tomography (PET) imaging agent targeting synaptic vesicle glycoprotein 2A (SV2A) . Its instability under ambient conditions necessitates immediate use in multi-step reactions without isolation .

This compound derivatives, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)this compound, have been synthesized and structurally characterized via single-crystal X-ray diffraction.

属性

CAS 编号 |

4753-69-9 |

|---|---|

分子式 |

C3H7N |

分子量 |

57.09 g/mol |

IUPAC 名称 |

propan-1-imine |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |

InChI 键 |

WJKYOQDIQYJXSD-UHFFFAOYSA-N |

规范 SMILES |

CCC=N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:

Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.

Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.

Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.

The reaction is often catalyzed by an acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.

化学反应分析

Types of Reactions

Propan-1-imine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.

Reduction: It can be reduced to form propylamine.

Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

Oxidation: Propanoic acid, aldehydes, or ketones.

Reduction: Propylamine.

Substitution: Various substituted imines or amines.

科学研究应用

Propan-1-imine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .

相似化合物的比较

Propan-1-imine belongs to the broader class of imines and amines , which differ in functional group reactivity and stability. Below is a detailed comparison with structurally or functionally related compounds:

This compound vs. Propan-1-amine

Key Distinction : this compound’s unsaturated bond enables conjugation with aromatic or heterocyclic moieties (e.g., imidazole in antifungal derivatives ), whereas propan-1-amine’s NH₂ group is utilized in bulk chemical synthesis .

This compound vs. Aromatic Imine Derivatives

Several imidazole-containing this compound derivatives have been synthesized for antifungal applications. Their properties vary based on substituents:

Key Findings :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance antifungal potency by increasing electrophilicity at the imine bond .

- Bulky substituents (e.g., benzodioxole) reduce yields due to steric hindrance during synthesis .

This compound vs. Alkenyl Amines

| Compound | Structure | Stability | Applications |

|---|---|---|---|

| This compound | CH₂=NH–CH₂–CH₃ | Low (hydrolyzes) | Radiolabeling, antifungal agents |

| 2-Propen-1-amine | CH₂=CH–CH₂–NH₂ | Moderate | Polymer precursors, agrochemicals |

Key Distinction : Alkenyl amines (e.g., 2-propen-1-amine) exhibit dual reactivity (amine and alkene groups), making them versatile in polymerization, whereas this compound’s reactivity is confined to the imine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。